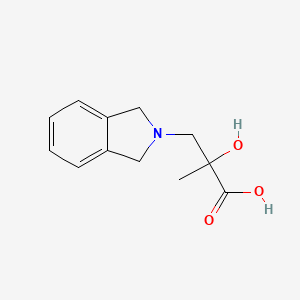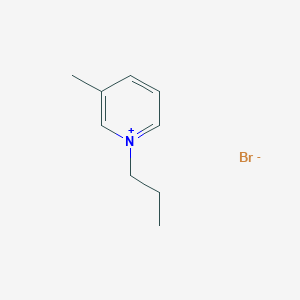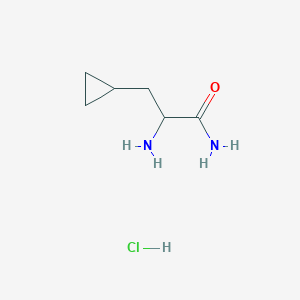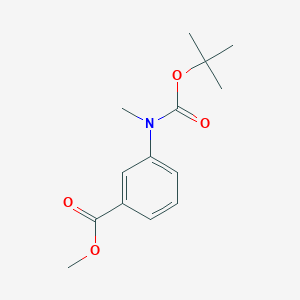
3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-fluorobenzylzinc bromide (CFBZB) is a chemical compound that has been used in various scientific research applications. CFBZB is a strong Lewis acid, and its synthesis method involves the reaction of a zinc halide with a bromo-chloro-fluorobenzyl group. CFBZB is soluble in tetrahydrofuran (THF), and its solubility is 0.5M in THF. CFBZB is a versatile compound and has been used in a variety of scientific research applications, including organic synthesis, catalysis, and drug design.
科学研究应用
3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF has been used in a variety of scientific research applications. It has been used in organic synthesis, catalysis, and drug design. In organic synthesis, 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF has been used as a catalyst for the formation of carbon-carbon bonds. In catalysis, 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF has been used to facilitate the synthesis of various compounds, including polymers, biopolymers, and drugs. In drug design, 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF has been used to synthesize various drugs, including anti-cancer drugs and antibiotics.
作用机制
The mechanism of action of 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF is not well understood. However, it is believed that 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF acts as a Lewis acid and can react with a nucleophile to form a covalent bond. This covalent bond can then be used to form a new compound or to facilitate the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF are not well understood. However, it is believed that 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF can interact with various biological molecules, including proteins and enzymes, and may affect their activity. In addition, 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF may also interact with various cell components, such as DNA and RNA, and may affect their function.
实验室实验的优点和局限性
The advantages of using 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF in lab experiments include its high solubility in THF, its versatility, and its low toxicity. Its high solubility in THF makes it easy to work with, and its versatility makes it useful for a variety of applications. In addition, its low toxicity makes it safe to use in lab experiments. The main limitation of using 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF in lab experiments is its low reactivity. This means that it may take longer to achieve the desired result in a lab experiment.
未来方向
The potential future directions for 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design. Additionally, further research could be conducted into its potential use as a catalyst in organic synthesis, as well as its potential use in other scientific research applications. Finally, further research could be conducted into its potential use as a therapeutic agent.
合成方法
3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF is synthesized by the reaction of a zinc halide with a bromo-chloro-fluorobenzyl group. The reaction is typically performed in a solvent such as THF, and the resulting product is a white crystalline solid with a melting point of 98 °C. The reaction can be represented by the following equation:
ZnBr2 + BrCF2Cl → 3-Chloro-2-fluorobenzylzinc bromide, 0.5M in THF + HBr
属性
IUPAC Name |
bromozinc(1+);1-chloro-2-fluoro-3-methanidylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWHIPBTQJOEMC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C(=CC=C1)Cl)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-Fluoro-4-[[(tert-butoxycarbonyl)amino]methyl]phenyl]boronic acid](/img/structure/B6334183.png)

![4-{[3-(Trimethoxysilyl)propoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B6334204.png)
![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)







